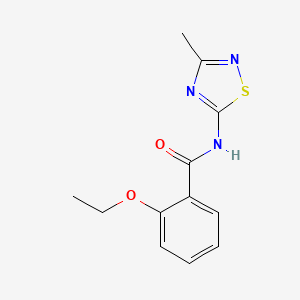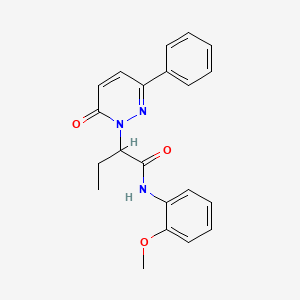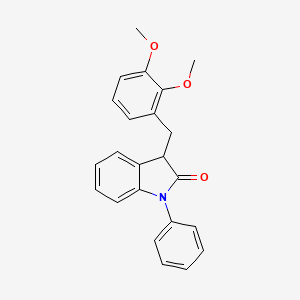
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate azide and alkyne precursors to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
- 2-(2-Chlorophenyl)-5-(methyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H14ClN5O2 |
|---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-6-1-2-7-14(12)22-20-13(10-23)15(21-22)16(24)19-9-11-5-3-4-8-18-11/h1-8,23H,9-10H2,(H,19,24) |
InChI Key |
SHPLVKJMJKKOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=N3)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11372090.png)
![(4-Benzylpiperidin-1-yl){5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B11372107.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11372119.png)
![N-butyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372131.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11372136.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B11372149.png)
![Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11372156.png)
![3-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11372163.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11372164.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine](/img/structure/B11372168.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11372178.png)
